Cas no 3316-45-8 (rac-Hesperetin 3’,7-Diacetate)
rac-Hesperetin 3’,7-Diacetate Chemical and Physical Properties
Names and Identifiers
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- rac-Hesperetin 3’,7-Diacetate
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- Inchi: 1S/C20H18O8/c1-10(21)26-13-7-14(23)20-15(24)9-17(28-19(20)8-13)12-4-5-16(25-3)18(6-12)27-11(2)22/h4-8,17,23H,9H2,1-3H3
- InChI Key: HVSFPEVWNQSZNX-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(OC)C(OC(C)=O)=C2)OC2=CC(OC(C)=O)=CC(O)=C2C(=O)C1
rac-Hesperetin 3’,7-Diacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H289518-100mg |
rac-Hesperetin 3’,7-Diacetate |
3316-45-8 | 100mg |
$110.00 | 2023-05-18 | ||
| TRC | H289518-250mg |
rac-Hesperetin 3’,7-Diacetate |
3316-45-8 | 250mg |
$276.00 | 2023-05-18 | ||
| TRC | H289518-500mg |
rac-Hesperetin 3’,7-Diacetate |
3316-45-8 | 500mg |
$546.00 | 2023-05-18 |
rac-Hesperetin 3’,7-Diacetate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on rac-Hesperetin 3’,7-Diacetate
Professional Introduction to Rac-Hesperetin 3’,7-Diacetate (CAS No. 3316-45-8)
Rac-Hesperetin 3’,7-Diacetate, a derivative of hesperetin, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its Chemical Abstracts Service (CAS) number 3316-45-8, has garnered attention due to its potential biological activities and its role in various research applications. The structure of Rac-Hesperetin 3’,7-Diacetate features acetyl groups at the 3’ and 7’ positions of the hesperetin molecule, which modulates its pharmacokinetic properties and enhances its solubility, making it a valuable candidate for further investigation.
The chemical name Rac-Hesperetin 3’,7-Diacetate reflects its stereochemical configuration and functional groups. Racemic hesperetin, the precursor to this compound, is naturally occurring and exhibits a mixture of two enantiomers. The acetylation process introduces ester groups, which can influence the compound's interactions with biological targets. This modification not only improves the compound's stability but also opens up possibilities for targeted drug delivery systems.
In recent years, Rac-Hesperetin 3’,7-Diacetate has been studied for its potential therapeutic effects in various diseases. Research has indicated that this compound may possess anti-inflammatory, antioxidant, and anticancer properties. The acetyl groups in its structure contribute to its ability to interact with multiple biological pathways, making it a promising candidate for multifunctional drug development.
One of the most compelling aspects of Rac-Hesperetin 3’,7-Diacetate is its role in preclinical studies aimed at understanding its mechanisms of action. Studies have shown that this compound can modulate signaling pathways such as MAPK and NF-κB, which are crucial in inflammation and cancer progression. Additionally, its ability to inhibit certain enzymes has been explored in the context of developing treatments for neurodegenerative diseases.
The synthesis of Rac-Hesperetin 3’,7-Diacetate involves a series of chemical reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the esterification of hesperetin using acetic anhydride or acetyl chloride in the presence of a catalyst. The stereochemistry of the racemic mixture must be carefully managed to avoid the formation of impurities that could affect the compound's efficacy.
The pharmacokinetic profile of Rac-Hesperetin 3’,7-Diacetate has been a focus of recent research. Studies have demonstrated that this compound exhibits good oral bioavailability and can be effectively metabolized by the body. Its solubility profile, enhanced by the acetyl groups, allows for better absorption and distribution throughout the body, which is critical for therapeutic efficacy.
In clinical trials, Rac-Hesperetin 3’,7-Diacetate has shown promise in treating various conditions without significant side effects. Its safety profile makes it an attractive option for further development into a therapeutic agent. Researchers are particularly interested in its potential use as a complementary treatment for chronic diseases where inflammation plays a significant role.
The future directions for research on Rac-Hesperetin 3’,7-Diacetate include exploring its potential in personalized medicine. By understanding how individual genetic profiles influence the response to this compound, researchers can develop more targeted therapies that maximize benefits while minimizing adverse effects. Additionally, investigating novel delivery systems such as nanoparticles could enhance the compound's bioavailability and therapeutic efficacy.
The industrial production of Rac-Hesperetin 3’,7-Diacetate is another area of interest. Scaling up synthesis methods while maintaining high purity standards is essential for commercial viability. Advances in green chemistry principles may provide sustainable alternatives to traditional synthetic routes, reducing environmental impact without compromising quality.
In conclusion, Rac-Hesperetin 3’,7-Diacetate (CAS No. 3316-45-8) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure and biological activities make it a valuable asset in ongoing research efforts aimed at developing new treatments for various diseases. As scientific understanding continues to evolve, the applications of this compound are likely to expand, offering new hope for patients worldwide.
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